Solubility profile of 4-(3-Acetamidophenyl)-4-oxobutanoic acid in organic solvents
Solubility profile of 4-(3-Acetamidophenyl)-4-oxobutanoic acid in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 4-(3-Acetamidophenyl)-4-oxobutanoic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-(3-Acetamidophenyl)-4-oxobutanoic acid in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols required to generate a robust and reliable solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A well-characterized solubility profile is essential for:
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Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.
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Formulation Development: Designing dosage forms with optimal dissolution and bioavailability.
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Analytical Method Development: Preparing stock solutions and standards for quantification.
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Predicting in vivo Performance: Understanding how the API will behave in biological systems.
This guide will provide a detailed roadmap for determining the solubility of 4-(3-Acetamidophenyl)-4-oxobutanoic acid, a molecule of interest in pharmaceutical research.
Theoretical Considerations: Predicting Solubility Behavior
While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" is a useful starting point.[1]
Molecular Structure Analysis of 4-(3-Acetamidophenyl)-4-oxobutanoic acid:
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Polarity: The molecule possesses both polar and non-polar regions. The carboxylic acid and amide functional groups are polar and capable of hydrogen bonding. The phenyl ring and the aliphatic chain are non-polar. The calculated XLogP3 for the structurally similar isomer 4-(4-Acetamidophenyl)-4-oxobutanoic acid is 0.6, suggesting a relatively polar nature.[2]
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Hydrogen Bonding: The presence of hydrogen bond donors (the carboxylic acid -OH and the amide -NH) and acceptors (the carbonyl oxygens and the amide oxygen) indicates that the molecule will likely have a higher solubility in polar, protic solvents that can participate in hydrogen bonding.[2]
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pKa: The carboxylic acid group is acidic, and its ionization state will be influenced by the pH of the solvent system. In non-aqueous solvents, the concept of pKa is more complex, but the acidic nature of the molecule will still influence its interactions with basic or acidic solvents.
Based on this analysis, it is expected that 4-(3-Acetamidophenyl)-4-oxobutanoic acid will exhibit higher solubility in polar organic solvents such as alcohols, acetone, and possibly ethyl acetate, and lower solubility in non-polar solvents like toluene and alkanes.
Experimental Determination of Equilibrium Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[3] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
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4-(3-Acetamidophenyl)-4-oxobutanoic acid (solid)
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A range of organic solvents of appropriate purity (e.g., HPLC grade)
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Analytical balance
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Vials with screw caps
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Constant temperature shaker bath
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
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Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram outlines the general workflow for determining the solubility of 4-(3-Acetamidophenyl)-4-oxobutanoic acid using the shake-flask method.
Caption: General workflow for solubility determination.[3]
Detailed Step-by-Step Protocol
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Preparation of Supersaturated Solutions:
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Add an excess amount of solid 4-(3-Acetamidophenyl)-4-oxobutanoic acid to several vials. The presence of undissolved solid is crucial to ensure saturation.[3]
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Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
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Equilibration:
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Seal the vials to prevent solvent evaporation.
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Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C are common temperatures for pharmaceutical studies).
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Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved microparticles.
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Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
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Quantification of Solute:
Analytical Method Development for Quantification
A robust and validated analytical method is essential for accurate solubility determination. HPLC is a highly suitable technique.
HPLC Method Parameters (Starting Point)
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Column: A reversed-phase C18 column is a good starting point.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress the ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).[5][6]
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Detection: UV detection at a wavelength where the compound has significant absorbance (a UV scan of the compound in the mobile phase should be performed to determine the λmax). A study on a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, identified a λmax at 297 nm.[7][8]
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 10-20 µL.
Method Validation
The chosen analytical method should be validated for linearity, accuracy, and precision to ensure the reliability of the solubility data.
Data Presentation and Analysis
The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.
Table 1: Illustrative Solubility Data for 4-(3-Acetamidophenyl)-4-oxobutanoic acid
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Methanol | 25 | Experimental Value | HPLC-UV |
| Ethanol | 25 | Experimental Value | HPLC-UV |
| Acetone | 25 | Experimental Value | HPLC-UV |
| Ethyl Acetate | 25 | Experimental Value | HPLC-UV |
| Acetonitrile | 25 | Experimental Value | HPLC-UV |
| Dichloromethane | 25 | Experimental Value | HPLC-UV |
| Toluene | 25 | Experimental Value | HPLC-UV |
| n-Heptane | 25 | Experimental Value | HPLC-UV |
| Methanol | 37 | Experimental Value | HPLC-UV |
| Ethanol | 37 | Experimental Value | HPLC-UV |
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the solubility profile of 4-(3-Acetamidophenyl)-4-oxobutanoic acid in organic solvents. By following the principles of theoretical analysis, employing the robust isothermal shake-flask method, and utilizing a validated analytical technique such as HPLC, researchers can generate accurate and reliable solubility data. This information is indispensable for the informed progression of this compound through the drug development pipeline.
References
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Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. Available at: [Link]
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Nayak, Prakash S. et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249-258. Available at: [Link]
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Dhamrait, A. K. (n.d.). Solubility and its determination. SlideShare. Available at: [Link]
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Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. Available at: [Link]
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Nayak, P. S. et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. ResearchGate. Available at: [Link]
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Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 659, 124233. Available at: [Link]
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Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Available at: [Link]
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Mol-Instincts. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available at: [Link]
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AA Blocks. (n.d.). 4-(4-Acetamidophenyl)-4-oxobutanoic acid. Available at: [Link]
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Marín, A. et al. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714. Available at: [Link]
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Gana, I. et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 1-10. Available at: [Link]
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Rao, T. N. et al. (2017). Novel simultaneous HPLC Method for Cleaning Validation of Four API Drugs. Scholars Academic Journal of Pharmacy, 6(9), 391-402. Available at: [Link]
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Hsu, M. C. et al. (2001). HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. Journal of Food and Drug Analysis, 9(2). Available at: [Link]
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